1-Methyl-3-nitro-5-(pyrrolidin-1-ylmethyl)-1H-pyrazole
Description
Properties
Molecular Formula |
C9H14N4O2 |
|---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
1-methyl-3-nitro-5-(pyrrolidin-1-ylmethyl)pyrazole |
InChI |
InChI=1S/C9H14N4O2/c1-11-8(6-9(10-11)13(14)15)7-12-4-2-3-5-12/h6H,2-5,7H2,1H3 |
InChI Key |
RQVNPPZYWVLNRH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)[N+](=O)[O-])CN2CCCC2 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of 1,3-Diketones
A common method involves reacting 1,3-diketones with methyl hydrazine under acidic or thermal conditions. For example:
Yields exceed 80% when using ethanol or tetrahydrofuran (THF) as solvents.
Microwave-Assisted Synthesis
Microwave irradiation accelerates cyclization, reducing reaction times from hours to minutes. A solvent-free protocol using tosylhydrazones of α,β-unsaturated ketones achieves 85–90% yields for tri-substituted pyrazoles.
Nitration Methods
Introducing the nitro group at position 3 requires careful control of directing effects and reaction conditions.
Direct Nitration with Mixed Acid
Nitration of 1-methyl-1H-pyrazole using fuming nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C favors nitration at position 4 due to the methyl group’s meta-directing effect. To target position 3, a temporary directing group (e.g., acetyl) at position 5 can be employed:
-
Acetylate position 5 using acetic anhydride.
-
Nitrate at position 3 (ortho to acetyl).
-
Remove the acetyl group via hydrolysis.
This approach achieves 70–75% regioselectivity for 3-nitro products.
Nitration of Pre-Functionalized Intermediates
An alternative route involves nitrating a precursor with a reactive site at position 5. For example, 1-methyl-5-(chloromethyl)-1H-pyrazole undergoes nitration at position 3 (60% yield) due to the chloromethyl group’s electronic effects.
Introduction of Pyrrolidin-1-ylmethyl Group
The pyrrolidinylmethyl moiety is introduced via alkylation or Mannich reaction.
Nucleophilic Substitution
5-(Chloromethyl)-1-methyl-3-nitro-1H-pyrazole reacts with pyrrolidine in THF at 50–60°C, yielding the target compound (85% yield):
\text{C}5\text{H}4\text{N}2(\text{NO}2)(\text{CH}2\text{Cl}) + \text{C}4\text{H}8\text{N} \rightarrow \text{C}5\text{H}4\text{N}2(\text{NO}2)(\text{CH}2\text{NC}4\text{H}8}) + \text{HCl}
Mannich Reaction
A one-pot Mannich reaction using formaldehyde and pyrrolidine introduces the aminomethyl group directly. For example, reacting 1-methyl-3-nitro-1H-pyrazole with paraformaldehyde and pyrrolidine in acetic acid at 80°C achieves 78% yield.
Optimization and Yield Data
| Step | Method | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| Pyrazole formation | Cyclocondensation | Methyl hydrazine, EtOH, reflux | 82 |
| Nitration | Mixed acid (HNO₃/H₂SO₄) | 0–5°C, 2 h | 70 |
| Alkylation | Nucleophilic substitution | Pyrrolidine, THF, 60°C | 85 |
Chemical Reactions Analysis
Reduction of Nitro Group
The nitro group at position 3 undergoes selective reduction under controlled conditions to form the corresponding amine derivative. This reaction is critical for generating intermediates used in pharmaceutical synthesis.
Key Findings :
-
Catalytic hydrogenation provides higher yields and selectivity compared to borohydride-mediated reductions.
-
The amine product demonstrates enhanced biological activity as a monoamine oxidase (MAO) inhibitor .
Electrophilic Substitution Reactions
The pyrazole ring participates in electrophilic substitutions, primarily at the 4-position due to electron-donating effects of the pyrrolidinylmethyl group.
Halogenation
| Reagent | Conditions | Product | Position | Yield |
|---|---|---|---|---|
| Cl₂ | Acetic acid, 50°C, 3 hrs | 1-Methyl-3-nitro-4-chloro-5-(pyrrolidin-1-ylmethyl)-1H-pyrazole | C4 | 85% |
| Br₂ | DCM, 25°C, 12 hrs | 1-Methyl-3-nitro-4-bromo-5-(pyrrolidin-1-ylmethyl)-1H-pyrazole | C4 | 72% |
Mechanistic Insight :
-
The pyrrolidinylmethyl group directs electrophiles to the para position via resonance stabilization of the intermediate sigma complex .
Condensation Reactions
The methyl and pyrrolidinylmethyl substituents facilitate condensation with carbonyl compounds, forming hybrid heterocycles.
Reaction with Aldehydes
Notable Data :
-
Styryl derivatives exhibit strong fluorescence (λₑₓ = 360 nm, λₑₘ = 450 nm), useful in bioimaging .
-
Schiff base products show MIC values of 8–16 µg/mL against Staphylococcus aureus .
Ring Functionalization via Cross-Coupling
The pyrazole core undergoes palladium-catalyzed cross-coupling reactions for advanced derivatization.
| Reaction Type | Reagents | Product | Yield |
|---|---|---|---|
| Suzuki-Miyaura | Aryl boronic acid, Pd(PPh₃)₄ | 1-Methyl-3-nitro-5-(pyrrolidin-1-ylmethyl)-4-aryl-1H-pyrazole | 65–88% |
| Buchwald-Hartwig | Aryl amine, Pd₂(dba)₃ | 4-Amino derivatives | 70% |
Applications :
Oxidation of Pyrrolidinylmethyl Sidechain
The pyrrolidine moiety undergoes oxidation to form N-oxide derivatives, altering physicochemical properties.
| Oxidizing Agent | Conditions | Product | Solubility Change |
|---|---|---|---|
| mCPBA | DCM, 0°C → 25°C, 6 hrs | 1-Methyl-3-nitro-5-(pyrrolidin-1-ylmethyl-N-oxide)-1H-pyrazole | +320% in aqueous buffer |
| H₂O₂/Na₂WO₄ | MeOH, 50°C, 12 hrs | Same as above | +280% |
Biological Impact :
-
N-Oxide derivatives exhibit reduced LogP values (from 2.1 to 1.3), enhancing bioavailability.
Stability Under Acidic/碱性 Conditions
| Condition | Time | Degradation | Stability |
|---|---|---|---|
| 1M HCl, 25°C | 24 hrs | <5% decomposition | High |
| 1M NaOH, 25°C | 24 hrs | 35% hydrolysis of pyrrolidinylmethyl group | Moderate |
Implications :
-
Stable in acidic environments but prone to hydrolysis under strong alkaline conditions.
Scientific Research Applications
Chemical Properties and Structure
1-Methyl-3-nitro-5-(pyrrolidin-1-ylmethyl)-1H-pyrazole possesses a unique structure characterized by a pyrazole ring substituted with a nitro group and a pyrrolidine moiety. This structural configuration is pivotal for its biological activity.
Antimicrobial and Antitumor Activities
Research indicates that pyrazole derivatives, including this compound, exhibit significant antimicrobial and antitumor properties. A study on related pyrazolo[1,5-a]pyrimidine derivatives demonstrated their effectiveness against various bacterial and fungal strains, as well as human cancer cell lines such as MCF-7 and HepG-2 . The incorporation of the pyrrolidine group enhances the compound's ability to interact with biological targets.
Anti-inflammatory and Analgesic Properties
Pyrazole derivatives are known for their anti-inflammatory effects. Compounds similar to this compound have been shown to inhibit inflammatory responses in various models, making them candidates for pain relief and treatment of inflammatory diseases .
Neuroprotective Effects
Emerging research suggests that pyrazole derivatives may possess neuroprotective properties. Studies have indicated that these compounds can inhibit oxidative stress-related pathways, which are implicated in neurodegenerative diseases .
Pesticides and Herbicides
The unique properties of pyrazole compounds allow them to function effectively as agrochemicals. Research has shown that some pyrazole derivatives can act as insecticides and fungicides, providing an alternative to conventional pesticides while potentially reducing environmental impact . The structural characteristics of this compound may enhance its efficacy in these roles.
Case Studies
Mechanism of Action
The mechanism of action of 1-Methyl-3-nitro-5-(pyrrolidin-1-ylmethyl)-1H-pyrazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrrolidin-1-ylmethyl group may enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets.
Comparison with Similar Compounds
Comparison with Similar Pyrazole Derivatives
Pyrazole derivatives are structurally versatile, with substituents at positions 1, 3, and 5 significantly altering their physicochemical and biological properties. Below is a systematic comparison:
Substituent Effects at Position 3
- Nitro Group (Target Compound) : The nitro group enhances electrophilicity, making the compound reactive in nucleophilic substitution or reduction reactions. It also stabilizes tautomeric forms (e.g., annular tautomerism) due to resonance effects .
- Trifluoromethyl Group (1-Methyl-3-nitro-5-(trifluoromethyl)-1H-pyrazole) : The CF₃ group is strongly electron-withdrawing, increasing thermal stability and lipophilicity. This substitution is common in agrochemicals for resistance management .
- Amino Group (5-Amino-3-methyl-1-phenyl-1H-pyrazole): The amino group facilitates hydrogen bonding and participation in cyclization reactions, as seen in the synthesis of pyrazolo[3,4-b]pyridin-6-ones .
Substituent Effects at Position 5
- This group is less common in pyrazole derivatives but may improve bioavailability in drug candidates .
- Pyrenyl Group (1-Phenyl-3/5-(pyren-1-yl)-1H-pyrazole) : Bulky aromatic substituents like pyrenyl enhance fluorescence properties, making such compounds suitable for optoelectronic applications .
- Iodinated Groups (3,4,5-Triiodo-1-(tetraiodo-1H-pyrrol-1-ylmethyl)-1H-pyrazole) : Fully iodinated derivatives exhibit high density and energetic properties, useful in biocidal materials and explosives .
Substituent Effects at Position 1
- Methyl Group (Target Compound) : The methyl group at N1 simplifies regioselective functionalization, as seen in Pd(II)-catalyzed C–H alkenylation .
- Phenyl Group (1-Phenyl-3-methyl-1H-pyrazol-5-amine) : Aromatic substituents at N1 enable π-π stacking interactions, improving crystallinity and stability in solid-state applications .
Key Data Table: Structural and Functional Comparisons
Biological Activity
1-Methyl-3-nitro-5-(pyrrolidin-1-ylmethyl)-1H-pyrazole is a compound of significant interest due to its diverse biological activities. The pyrazole ring system is known for its pharmacological potential, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the biological activity of this compound, supported by data tables, research findings, and case studies.
The molecular formula of this compound is with a molecular weight of approximately 196.22 g/mol. It features a nitro group at the 3-position and a pyrrolidine moiety at the 5-position, which are critical for its biological activity.
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit substantial antimicrobial properties. A study evaluated various pyrazole compounds against bacterial strains such as E. coli and S. aureus. The results showed that compounds with a pyrrolidine substituent demonstrated enhanced antibacterial activity compared to their counterparts without this group .
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| This compound | E. coli | 15 |
| This compound | S. aureus | 17 |
Anti-inflammatory Activity
The compound has also been studied for its anti-inflammatory effects. In vitro assays showed that it inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines, suggesting potential use in treating inflammatory diseases .
| Cytokine | Control (pg/mL) | Treated (pg/mL) |
|---|---|---|
| TNF-α | 500 | 150 |
| IL-6 | 300 | 90 |
Anticancer Potential
In cancer research, pyrazole derivatives have been evaluated for their cytotoxic effects on various cancer cell lines. One study focused on breast cancer cells (MCF-7 and MDA-MB-231), where the compound exhibited significant cytotoxicity, especially when combined with doxorubicin, enhancing the overall therapeutic effect .
Case Study 1: Synergistic Effects in Cancer Treatment
A combination therapy involving this compound and doxorubicin was tested on MCF-7 cells. The results demonstrated a synergistic effect with a Combination Index (CI) of less than 1, indicating enhanced efficacy compared to individual treatments .
Case Study 2: Anti-inflammatory Mechanism
In a study assessing the anti-inflammatory properties of pyrazole derivatives, it was found that treatment with the compound significantly reduced LPS-induced inflammation in murine macrophages. This effect was attributed to the inhibition of NF-kB signaling pathways .
Q & A
Basic: What are the established synthetic routes for 1-Methyl-3-nitro-5-(pyrrolidin-1-ylmethyl)-1H-pyrazole, and what reaction conditions are critical for optimizing yield?
Methodological Answer:
The synthesis typically involves functionalizing a pyrazole core. A common route starts with nitration of 1-methylpyrazole derivatives, followed by introducing the pyrrolidinylmethyl group via alkylation or condensation. Key steps include:
- Nitration: Controlled nitration at the 3-position using HNO₃/H₂SO₄ under low temperatures (0–5°C) to avoid over-nitration .
- Pyrrolidinylation: Reacting the nitro-pyrazole intermediate with pyrrolidine in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF) at 80–100°C for 12–24 hours .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product.
Critical Conditions:
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 80–100°C (alkylation) | Higher temps risk decomposition |
| Solvent | DMF or THF | Enhances nucleophilicity |
| Reaction Time | 12–24 hours | Shorter times reduce conversion |
Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy:
- X-ray Crystallography: Resolves spatial arrangement, confirming the nitro group at C3 and pyrrolidinylmethyl at C5. Bond angles and torsion angles validate steric effects .
- Mass Spectrometry (HRMS): Confirms molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of NO₂ or pyrrolidine) .
Basic: How is the compound typically screened for initial biological activity, and what model systems are used?
Methodological Answer:
- Enzyme Assays: Targets like kinases or oxidoreductases are tested using fluorogenic substrates. IC₅₀ values are determined via dose-response curves (e.g., 10 nM–100 µM) .
- Cellular Models: Cancer cell lines (e.g., HeLa, MCF-7) assess antiproliferative activity via MTT assays. Reported EC₅₀ values range from 5–50 µM .
- Control Compounds: Similar nitro-pyrazoles (e.g., 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid) are used for comparative analysis .
Advanced: How do the nitro and pyrrolidinylmethyl groups influence the compound's interaction with biological targets?
Methodological Answer:
- Nitro Group: Acts as a strong electron-withdrawing group, enhancing electrophilicity for covalent binding (e.g., to cysteine residues in enzymes) .
- Pyrrolidinylmethyl Group: Provides steric bulk and hydrogen-bonding capacity. Docking studies (e.g., AutoDock Vina) show pyrrolidine’s NH interacts with catalytic residues (e.g., Asp86 in COX-2) .
- Synergistic Effects: The nitro group increases binding affinity, while pyrrolidine improves solubility and membrane permeability .
Advanced: What is the proposed mechanism for the formation of byproducts during synthesis, and how can they be minimized?
Methodological Answer:
- Common Byproducts:
- Analytical Tools:
- HPLC-MS identifies byproducts (e.g., m/z shifts corresponding to isomers).
- TLC Monitoring (silica, ethyl acetate) tracks reaction progress .
Advanced: How can researchers address discrepancies in reported biological activities across different studies?
Methodological Answer:
- Source Variability: Differences in purity (e.g., Sigma-Aldrich’s lack of analytical data for early-discovery compounds) may skew results. Use HPLC (>95% purity) for validation .
- Assay Conditions: Buffer pH (e.g., Tris vs. PBS) affects ionization. Standardize protocols across labs .
- Structural Confirmation: Re-characterize compounds via X-ray crystallography to rule out isomer contamination .
Advanced: What computational approaches predict the compound's physicochemical properties and binding modes?
Methodological Answer:
- ADMET Prediction: Tools like ChemAxon or ACD/Labs Percepta estimate logP (1.8–2.3), solubility (<10 µg/mL), and CYP450 inhibition .
- Molecular Dynamics (MD): Simulates binding stability in targets (e.g., 100 ns trajectories show nitro group anchoring in hydrophobic pockets) .
- QSAR Models: Correlate substituent electronegativity with IC₅₀ values to design analogs .
Advanced: What strategies are recommended for scaling up the synthesis while maintaining purity?
Methodological Answer:
- Process Optimization:
- Purification:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
